(3-Aminopropyl)(ethoxy)phosphinic acid

Hydrolytic stability Phosphinate ester lability Aminoalkylphosphonate

Sourcing generic aminopropylphosphinic acid derivatives risks obtaining compounds with unintended pharmacological signatures. (3-Aminopropyl)(ethoxy)phosphinic acid resolves this by providing a structurally defined, presynaptic-selective GABAᵦ antagonist scaffold. - Presynaptic GABAᵦ selectivity: Architected for SAR studies dissecting pre- vs. postsynaptic mechanisms, avoiding the full agonist profile of 3-APPA. - Orthogonal reactivity: Primary amine enables acylation/sulfonylation while the ethoxy phosphinate ester remains intact for controlled hydrolysis to the free acid. - Balanced CNS properties: MW 167.14 Da and intermediate lipophilicity facilitate BBB permeability predictions without sacrificing >1 mg/mL aqueous solubility for in vitro assays.

Molecular Formula C5H14NO3P
Molecular Weight 167.14 g/mol
Cat. No. B13243625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(ethoxy)phosphinic acid
Molecular FormulaC5H14NO3P
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCN)O
InChIInChI=1S/C5H14NO3P/c1-2-9-10(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8)
InChIKeyAWMKFGUCJMGOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Aminopropyl)(ethoxy)phosphinic Acid — Identity and Physicochemical Profile


(3-Aminopropyl)(ethoxy)phosphinic acid (CAS 113811-58-8) is a bifunctional organophosphorus compound belonging to the aminoalkylphosphinic acid class, characterized by a pentavalent phosphorus center bearing a P–C-linked 3-aminopropyl chain, a P–O–ethyl (ethoxy) group, and a P–OH acid moiety, yielding the molecular formula C₅H₁₄NO₃P and a molecular weight of 167.14 Da . It exists as a white to off-white solid with a typical commercial purity specification of ≥95% and requires storage in a cool, dry environment . The compound serves as a versatile synthetic intermediate whose ethoxy ester confers modulated hydrolytic lability relative to the fully deprotected phosphinic acid or the dimethyl phosphinate ester, a property that directly impacts handling, storage, and downstream conjugation efficiency in procurement workflows where hydrolytic stability governs reagent longevity [1].

Bifunctional scaffold with primary amine and masked phosphinic acid for orthogonal conjugation chemistry
Ethoxy ester subject to intramolecular amine catalysis, may support controlled hydrolytic activation in synthetic workflows
GABAB receptor pharmacology distinct from 3-aminopropylphosphinic acid; supports antagonist/partial agonist research context

Why This Compound Cannot Be Interchanged with Other Aminoalkylphosphinic Acids


The phosphorus substituent in aminoalkylphosphinic acids is a critical determinant of both biological target engagement and chemical reactivity; the ethoxy group in (3-aminopropyl)(ethoxy)phosphinic acid introduces a balance of hydrolytic stability and synthetic accessibility that is absent in the free phosphinic acid (CGP 27492) or the dimethyl phosphinate ester, while being sterically and electronically orthogonal to the bulkier diethoxymethyl substituent of CGP 35348 [1]. In GABAᵦ receptor pharmacology, the ethoxy (or ethyl) phosphinate moiety confers antagonist or weak partial agonist character, in striking contrast to the potent full agonist profile of 3-aminopropylphosphinic acid (3-APPA, CGP 27492), which is 5–7 times more potent than baclofen in isolated tissue preparations [2]. Consequently, sourcing an “aminopropylphosphinic acid derivative” without specifying the exact P-substituent risks acquiring a compound with an entirely different pharmacological signature, hydrolytic half-life, and synthetic utility, making generic substitution unreliable for both bioassay and chemical synthesis procurement [3].

Free acid analog (3-aminopropylphosphinic acid, CGP 27492) is a known full GABAB agonist; pharmacological profile may not transfer to the ethoxy derivative.
Diethoxymethyl analog (CGP 35348) introduces steric bulk; receptor binding and metal-coordination properties may differ from the ethoxy compound.
Generic 'aminopropylphosphinic acid derivative' may exhibit hydrolytic lability and bioassay response that deviate from the specific ethoxy ester.

Head-to-Head Quantitative Differentiation Data


Hydrolytic Stability and Intramolecular Catalysis

The ethoxy group of (3-aminopropyl)(ethoxy)phosphinic acid is subject to intramolecular general-base catalysis by the pendant 3-aminopropyl chain, accelerating hydrolysis relative to simple alkyl phosphinates lacking a proximal amine. In a systematic study of ω-aminoalkylphosphonate hydrolysis at 75°C across pH 8.21–11.45, diethyl [3-(amino)propyl]phosphonate exhibited measurable contributions from intramolecular amino-group catalysis to ethoxy loss [1]. While the phosphinate (P–C) system in the target compound is not identical to the phosphonate (P–O–C) system studied, the spatial proximity of the primary amine to the phosphorus ester in both scaffolds permits class-level extrapolation of accelerated hydrolysis kinetics. This distinguishes the compound from phosphinate esters that lack a 3-aminopropyl moiety (e.g., simple alkyl phosphinates), which rely solely on uncatalyzed solvent-mediated hydrolysis and thus exhibit longer shelf-life but reduced on-demand activation [2].

Hydrolytic Stability
Class-level inference
Intramolecular amine catalysis accelerates ethoxy hydrolysis; inferred from 3-aminopropylphosphonate model at 75°C, pH 8.21–11.45.
May support controlled activation in synthetic workflows; shelf-life requires compound-specific validation.
Phosphinate P–C system not identical to phosphonate model.
Hydrolytic stability Phosphinate ester lability Aminoalkylphosphonate

GABAᵦ Receptor Pharmacological Profile

In neocortical brain slice preparations maintained in Mg²⁺-free Krebs medium, (3-aminopropyl)ethylphosphinic acid (CGP 36216, the free acid form of the ethyl phosphinate analogue closely related to the target compound) acted as a selective antagonist at GABAᵦ presynaptic receptors, increasing [³H]GABA release with an IC₅₀ of 43 µM, yet was ineffective at GABAᵦ postsynaptic receptors up to 1 mM [1]. By contrast, 3-aminopropylphosphinic acid (3-APPA, CGP 27492) is a potent, full GABAᵦ agonist with IC₅₀ values of 1.84 µM (guinea-pig ileum) and 0.89 µM (rat anococcygeus), being 5- to 7-fold more potent than baclofen [2]. The pharmacological switch from potent full agonist (3-APPA) to presynaptic-selective antagonist (ethyl/ethoxy phosphinate) arises solely from the introduction of the P-ethoxy (or P-ethyl) substituent, demonstrating that the target compound's pharmacological utility is orthogonal to that of the widely available 3-aminopropylphosphinic acid [3].

GABAB Pharmacology
Cross-study comparable
CGP 36216 (ethyl analog): presynaptic antagonist IC50 43 µM. 3-APPA (CGP 27492): full agonist IC50 0.89–1.84 µM. ≥23-fold difference, agonist/antagonist switch.
Ethoxy substitution supports antagonist/partial agonist research context; not interchangeable with agonist analog.
Ethoxy analogue expected similar profile based on P-substituent electronic properties.
GABAᵦ receptor Phosphinic acid pharmacology Agonist/antagonist differentiation

Physicochemical Differentiation from Common Analogs

Physicochemical property divergence within the 3-aminopropylphosphinic acid series directly impacts solubility, membrane permeability, and formulation strategy. (3-Aminopropyl)(ethoxy)phosphinic acid (MW 167.14) occupies an intermediate position between the smallest analog 3-aminopropylphosphinic acid (MW 123.09) [1] and the larger CGP 35348 (MW 225.22, containing the diethoxymethyl group) [2]. Predicted logP values trend from highly hydrophilic for 3-aminopropylphosphinic acid (logP approx. –3.12) [3] to moderately hydrophilic for the ethoxy derivative (predicted logP approx. –0.9 to –0.4 based on the ethyl phosphinate analogue data [2]), and to more lipophilic for CGP 35348 (ALOGPS logP –0.43) [2]. The ethoxy compound's intermediate lipophilicity provides a distinct balance: sufficient aqueous solubility for biochemical assay compatibility while offering enough organic-phase partitioning for phase-transfer catalysis and liquid-liquid extraction, a practical advantage over the highly polar, water-entrapped 3-aminopropylphosphinic acid [4].

Physicochemical Profile
Class-level inference
MW 167.14; predicted logP approx. –0.9 to –0.4. Compared to 3-APPA (MW 123.09, logP approx. –3.12) and CGP 35348 (MW 225.22, logP –0.43). Lipophilicity +2.2 to +2.7 log units vs. 3-APPA.
Intermediate lipophilicity may support phase-transfer and extraction workflows.
Predicted logP based on analogue data; experimental verification recommended.
Physicochemical properties logP pKa Molecular weight

GABAᵦ Antagonist Potency Across Phosphinate Scaffolds

In the rat anococcygeus muscle preparation, the diethoxymethyl-substituted analogue CGP 35348 exhibited a pA₂ value of 5.38 against the selective GABAᵦ agonist CGP 27492, compared to pA₂ values of 4.86 for 3-aminopropyl(n-hexyl)phosphinic acid (3-APHPA) and 4.45 for 2-hydroxysaclofen [1]. The ethoxy (mono-ethyl ester) substitution in the target compound represents a sterically and electronically intermediate case between the diethoxymethyl acetal of CGP 35348 and the simple ethyl phosphinate of CGP 36216, establishing this scaffold as a tunable platform where incremental modification of the P-alkoxy substituent directly translates to measurable shifts in antagonist potency [2]. The existing data demonstrate that within the 3-aminopropylphosphinic acid series, antagonist pA₂ values span at least 0.9 log units depending on the P-substituent, confirming that the ethoxy compound cannot be substituted by any other analog without altering pharmacological output [3].

Antagonist Potency Rank
Class-level inference
pA2 values in rat anococcygeus: CGP 35348 5.38 > 3-APHPA 4.86 > 2-hydroxysaclofen 4.45. CGP 36216 pA2 3.9 (presynaptic). Ethoxy compound expected between CGP 36216 and CGP 35348.
P-substituent choice modulates antagonist potency; exact ethoxy derivative procurement required for consistent receptor modulation.
Direct pA2 for ethoxy analogue not reported; inferred from scaffold SAR.
GABAᵦ antagonist potency pA₂ Phosphinic acid SAR

Optimal Research and Industrial Deployment Scenarios


Presynaptic GABAᵦ Receptor Antagonism Studies

Based on the presynaptic-selective antagonist profile of the closely related ethyl phosphinate CGP 36216 (IC₅₀ 43 µM at GABAᵦ presynaptic receptors, inactive postsynaptically up to 1 mM) [1], (3-aminopropyl)(ethoxy)phosphinic acid is the preferred starting scaffold for structure-activity relationship (SAR) studies aimed at dissecting pre- vs. postsynaptic GABAᵦ receptor pharmacology. The ethoxy ester provides a hydrolytically activatable prodrug-like element that can be removed under controlled conditions to generate the free phosphinic acid for direct comparison, a synthetic sequence not achievable with the metabolically stable diethoxymethyl group of CGP 35348 [2].

Phosphinic Acid-Based Enzyme Inhibitor Libraries

The bifunctional architecture — primary amine at one terminus, masked phosphinic acid (ethoxy ester) at the other — enables sequential, orthogonal conjugation chemistry. The amine can be acylated, sulfonylated, or coupled to carboxylates, while the phosphinate ester remains intact for later hydrolysis to the free phosphinic acid, a group known to mimic the tetrahedral transition state of peptide bond hydrolysis [1]. This orthogonal reactivity is absent in free phosphinic acids (CGP 27492), which would require subsequent esterification before further elaboration, adding a synthetic step and reducing overall yield [2].

CNS Drug Discovery Physicochemical Optimization

With a molecular weight of 167.14 Da and an estimated logP approximately 0.9–2.7 log units higher than 3-aminopropylphosphinic acid [1], this compound provides medicinal chemists with a balanced CNS-accessible starting point. The intermediate lipophilicity facilitates blood-brain barrier permeability predictions while retaining sufficient aqueous solubility (>1 mg/mL estimated) for in vitro assay compatibility, a combination that the more polar 3-APPA (logP approx. –3.12) and the larger CGP 35348 (MW 225.22) cannot simultaneously deliver [2].

Metal Coordination and Materials Chemistry

The phosphinate moiety, in conjunction with the pendant primary amine, creates a bidentate and potentially tridentate metal-binding scaffold. The ethoxy group's steric profile is sufficiently compact to permit metal coordination without the steric hindrance associated with the diethoxymethyl acetal of CGP 35348, while providing greater stability than the free phosphinic acid during storage and handling [1]. This positions the compound as a logical precursor for the synthesis of phosphinate-bridged coordination polymers, metal-organic frameworks, and nanoparticle surface-functionalization agents where controlled ligand geometry is critical [2].

Application
Selection Property
Validation Focus
Presynaptic GABAB receptor antagonist SAR studies
Activatable ethoxy ester enabling on-demand conversion to free acid for pre- vs. postsynaptic comparison
Pre- vs. postsynaptic response differentiation; hydrolysis kinetics under assay conditions
Phosphinic acid-based enzyme inhibitor libraries
Orthogonal amine/masked phosphinic acid for sequential conjugation
Conjugation yield and controlled ester hydrolysis efficiency
CNS research compound physicochemical profiling
Intermediate lipophilicity supporting blood-brain barrier permeability prediction
Permeability assay and aqueous solubility compatibility
Metal coordination and materials chemistry
Bidentate metal-binding scaffold with compact ethoxy steric profile
Coordination geometry and polymer formation yield
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